Omeprazole-4-methoxy-d3
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Overview
Description
Omeprazole-4-methoxy-d3 is a deuterated form of omeprazole, a well-known proton pump inhibitor used primarily for the treatment of peptic ulcers and gastroesophageal reflux disease. The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of omeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-4-methoxy-d3 involves the introduction of deuterium atoms into the omeprazole molecule. One common method is to start with 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole and react it with deuterated reagents under controlled conditions. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the correct isotopic composition. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Omeprazole-4-methoxy-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Substitution reactions can occur at the methoxy groups or the benzimidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles
Major Products:
Oxidation: Omeprazole sulfone derivatives.
Reduction: Omeprazole sulfide.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Omeprazole-4-methoxy-d3 is used extensively in scientific research due to its deuterated nature. Some applications include:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of omeprazole.
Drug Metabolism Research: Helps in understanding the metabolism of proton pump inhibitors.
Biological Studies: Investigates the effects of deuterium substitution on biological activity.
Industrial Applications: Used in the development of more stable and effective pharmaceutical formulations .
Mechanism of Action
Omeprazole-4-methoxy-d3, like omeprazole, inhibits the H+/K±ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms do not significantly alter the mechanism of action but can affect the metabolic stability and half-life of the compound. The primary molecular target is the proton pump, and the inhibition leads to decreased acid production .
Properties
CAS No. |
922731-10-0 |
---|---|
Molecular Formula |
C17H19N3O3S |
Molecular Weight |
348.435 |
IUPAC Name |
2-[(S)-[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1/i4D3 |
InChI Key |
SUBDBMMJDZJVOS-LOWKRFAESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Synonyms |
6-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; _x000B_5-Methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; (±)-Omeprazole-d3; Antra-d3; Gastrogard-d3; Gastroloc-d3; Losec-d3; Mepral |
Origin of Product |
United States |
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